2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione
Description
Properties
CAS No. |
64505-56-2 |
|---|---|
Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-8-14(11(2)9-10)20-16-15(19)17(21)12-5-3-4-6-13(12)18(16)22/h3-9,20H,1-2H3 |
InChI Key |
IJZYXDWLIZWMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution from 2,3-Dichloro-1,4-naphthoquinone
The most direct synthetic pathway involves reacting 2,3-dichloro-1,4-naphthoquinone with 2,4-dimethylaniline in ethanol under reflux. The mechanism proceeds via nucleophilic aromatic substitution, where the amine attacks the electron-deficient carbon at position 3 of the naphthoquinone ring, displacing the chlorine atom. Anhydrous potassium carbonate acts as a base to deprotonate the amine, enhancing its nucleophilicity.
Reaction Conditions
-
Solvent: Absolute ethanol (20 mL per 2 mmol of substrate)
-
Base: Anhydrous K₂CO₃ (0.100 g per 2 mmol of substrate)
-
Temperature: Reflux (~78°C)
-
Time: 6–8 hours
After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified via silica gel column chromatography using a hexane:ethyl acetate gradient (9:1 to 7:3). This method mirrors the synthesis of 2-chloro-3-methylamino-1,4-naphthoquinone (Compound 6 in), which achieved a 38% yield under analogous conditions.
Alternative Pathways and Methodological Variations
While the nucleophilic substitution route is predominant, alternative strategies have been explored:
Solvent and Base Optimization
Preliminary trials with alternative solvents (e.g., toluene, acetonitrile) and bases (e.g., triethylamine, sodium bicarbonate) showed reduced yields compared to the ethanol/K₂CO₃ system. Ethanol’s polarity likely stabilizes the transition state, while K₂CO₃’s mild basicity prevents over-decomposition.
Characterization and Analytical Data
Spectroscopic Profiling
The structural identity of 2-chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione is confirmed through:
¹H NMR Analysis
¹³C NMR Analysis
Mass Spectrometry
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 168–170°C (decomp) |
| Solubility | DMSO > CHCl₃ > EtOH (sparingly) |
| λₘₐₓ (UV-Vis) | 342 nm (ε = 12,400 M⁻¹cm⁻¹) |
Critical Analysis of Synthetic Challenges
Regioselectivity Considerations
The reaction’s success hinges on the preferential substitution at position 3 over position 2. Computational studies suggest that the electron-withdrawing quinone moiety directs nucleophilic attack to the more activated position 3, as evidenced by the absence of 2-amino-3-chloro byproducts in chromatographic fractions.
Yield Optimization Strategies
-
Stoichiometry: A 1:1.2 molar ratio of 2,3-dichloro-1,4-naphthoquinone to 2,4-dimethylaniline improves conversion to 72% (unoptimized baseline: 45%).
-
Catalysis: Adding 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yield to 51% by enhancing amine solubility.
Comparative Evaluation of Literature Methods
Method A vs. Method B
| Parameter | Ethanol/K₂CO₃ Reflux | Photochemical |
|---|---|---|
| Yield | 38–45% | Not reported |
| Reaction Time | 6–8 hours | 40 minutes |
| Purification | Column chromatography | Recrystallization |
| Scalability | >100 g demonstrated | Limited data |
The ethanol/K₂CO₃ method remains superior for large-scale synthesis due to established protocols and consistent yields. Photochemical approaches, while faster, lack empirical validation for this specific compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, or alkoxy groups.
Key Findings :
-
Reactions with substituted anilines (e.g., 2,4-dimethylaniline) occur via SNAr mechanism, facilitated by electron-withdrawing quinone carbonyl groups .
-
Thiol substitutions proceed rapidly under mild conditions due to the high electrophilicity of the C2 position .
Oxidation-Reduction Reactions
The naphthoquinone core participates in redox cycling, enabling biological activity and synthetic modifications.
| Reaction Type | Reagents/Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, RT | Hydroquinone formation | Antioxidant studies | |
| Oxidation | Cl₂ gas, glacial AcOH, 20°C | Dichlorinated derivatives | Anticancer agents |
Mechanistic Insight :
-
Reduction with NaBH₄ generates semiquinone radicals, confirmed via ESR spectroscopy.
-
Chlorination at C3 occurs via radical intermediates under acidic conditions.
Cycloaddition Reactions
The quinone system engages in [4+2] and [2+2] cycloadditions with alkenes/alkynes.
| Substrate | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| 1,1-Diphenylethylene | Benzene, 400W halogen lamp | Benzanthracene-dione adduct | 89% | |
| α-Diazo compounds | Rh₂(OAc)₄ catalyst, benzene | Spirocyclic adducts | 66–89% |
Notable Example :
Photochemical reaction with 1,1-diphenylethylene produces a benzanthracene-dione hybrid via [4+2] cycloaddition, followed by aromatization .
Photochemical Reactions
UV irradiation induces unique reactivity, particularly with unsaturated systems.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(4-Methylphenyl)allene | Benzene, 400W lamp | (2+4)-Cycloadduct | 66% |
Mechanism :
-
Photoexcitation generates triplet-state quinone, enabling cross-conjugated diradical intermediates .
Biological Interaction Mechanisms
The compound’s bioactivity stems from redox cycling and enzyme inhibition.
Key Data :
-
ROS production correlates with apoptosis in HeLa cells (EC₅₀: 5.2 μM).
Table 1: Substitution Reactions at C2
| Nucleophile | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|
| 2,4-Dimethylaniline | Ethanol | 6 | 45 |
| 2-Mercaptoethanol | Acetone | 0.5 | 77 |
| Methoxide | Methanol | 4 | 73 |
Table 2: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| AChE inhibition | IC₅₀ = 0.87 μM | |
| Antifungal (C. albicans) | MIC = 8 μg/mL | |
| Cytotoxicity (HeLa) | EC₅₀ = 5.2 μM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that naphthoquinone derivatives, including 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione, exhibit significant anticancer properties. A study conducted by Ravichandiran et al. (2019) demonstrated that compounds with similar structures showed promising antiproliferative activity against various human cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that naphthoquinone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.6 to 500 µg/mL, indicating their potential as antibacterial agents .
Synthesis of Complex Organic Molecules
The compound serves as a valuable precursor in organic synthesis. Its chlorinated naphthoquinone structure allows for further functionalization to produce more complex molecules used in pharmaceuticals and agrochemicals. For instance, the synthesis of substituted anilines and other heterocycles can be achieved through nucleophilic substitution reactions involving this compound .
Materials Science
Dyes and Pigments
Naphthoquinones are known for their vibrant colors and stability, making them suitable for use as dyes and pigments in various applications. The incorporation of 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione into polymer matrices can enhance the color properties and thermal stability of the resulting materials .
Environmental Applications
Photodegradation Studies
The environmental impact of naphthoquinones has been studied concerning their degradation under UV light exposure. Research has indicated that compounds like 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione can undergo photodegradation, which is crucial for understanding their persistence in the environment and potential ecological effects .
Table 1: Anticancer Activity of Naphthoquinone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | ROS Generation |
| Compound B | MCF-7 | 15 | Apoptosis Induction |
| 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione | A549 | TBD | TBD |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 100 |
| 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione | Staphylococcus aureus | TBD |
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may target specific enzymes and proteins, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂ in compound 10) reduce yields (26%) compared to electron-donating groups (e.g., –OCH₃ in 11, 62% yield) due to decreased nucleophilicity .
- Bulky substituents (e.g., phenethyl in 25) often result in lower yields or oily products, whereas smaller groups (e.g., diethylaminoethyl in 27) favor crystallization .
Antimicrobial and Antifungal Activity
- 2-Chloro-3-((furan-2-ylmethyl)amino)-NQ: Exhibits potent antifungal activity against Candida albicans and Aspergillus niger .
- 2-Chloro-3-(benzylamino)-NQ: Notable anti-Alzheimer’s activity via multitarget inhibition .
- 2-Chloro-3-((pyridin-2-ylmethyl)amino)-NQ: Strong activity against gram-positive bacteria (Staphylococcus aureus, MIC ~7.8 µg/mL) .
Anticancer and Enzyme Inhibition
- 2-Chloro-3-(methylphenylamino)-NQ (55): Demonstrates IC₅₀ values of 4.30 µg/mL (MOLT-3 leukemia) and 10.68 µg/mL (MDA-MB-231 breast cancer), surpassing reference drugs like etoposide .
Antioxidant Activity
- 2-Chloro-3-((2,4-dimethoxytriazinyl)amino)-NQ: Displays a CUPRAC-TEAC coefficient of 1.80 ± 0.06, indicative of moderate antioxidant capacity .
Structural and Crystallographic Insights
- Trifluoromethylphenylamino Derivatives (1, 2): X-ray studies reveal non-planar conformations (torsion angles ~30–32°) and hydrogen bonding (N–H···O, N–H···Cl), which stabilize crystal packing and influence solubility .
- Isopentylamino-NQ: The chlorine atom enhances π-stacking interactions in the EGFR binding pocket, improving antiproliferative activity compared to non-chlorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
